molecular formula C14H18N2O4 B12326592 Acetyloxy Lacosamide

Acetyloxy Lacosamide

Cat. No.: B12326592
M. Wt: 278.30 g/mol
InChI Key: KQGUKRMTHAVMFN-UHFFFAOYSA-N
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Description

Lacosamide is a third-generation antiepileptic drug used primarily for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Acetyloxy Lacosamide retains the core structure of Lacosamide but includes an acetyloxy functional group, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyloxy Lacosamide involves several steps, starting from D-serine. One common method includes the following steps :

    Formation of Benzylamide of D-serine: This step involves the reaction of D-serine with benzylamine to form the benzylamide derivative.

    Acetylation: The benzylamide derivative is then acetylated using acetic anhydride in the presence of a base such as sodium bicarbonate.

    Methylation: The final step involves the methylation of the acetylated product using methyl iodide and silver oxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetyloxy Lacosamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Acetyloxy Lacosamide has several scientific research applications, including :

    Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.

    Biology: Studied for its effects on neuronal activity and potential neuroprotective properties.

    Medicine: Investigated for its potential use in the treatment of epilepsy and neuropathic pain.

    Industry: Used in the development of new drug formulations and delivery systems.

Mechanism of Action

Acetyloxy Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is similar to that of Lacosamide, but the presence of the acetyloxy group may influence its binding affinity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Lacosamide: The parent compound, used for the treatment of seizures.

    Levetiracetam: Another antiepileptic drug with a different mechanism of action.

    Carbamazepine: A traditional antiepileptic drug with a broader spectrum of activity.

Uniqueness

Acetyloxy Lacosamide is unique due to its specific modification with an acetyloxy group, which may enhance its pharmacological properties compared to Lacosamide. This modification can potentially lead to improved efficacy and reduced side effects in the treatment of epilepsy and neuropathic pain .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

[2-acetamido-3-(benzylamino)-3-oxopropyl] acetate

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)

InChI Key

KQGUKRMTHAVMFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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